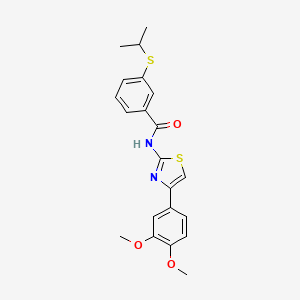

![molecular formula C14H17N3O3 B2916517 N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-24-0](/img/structure/B2916517.png)

N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a hydroxymethyl group attached to the furan ring, and a tetrahydro-1H-benzo[d]imidazole-5-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are important organic compounds due to their recognized pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . The starting compounds were 5-hydroxymethylfurfural (HMF) and aniline and its derivatives . The reaction was conducted in refluxing C6H6 with a Dean–Stark trap followed by NaBH4 reduction to form the 5-HMF amination products .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of HMF to BMIF underwent the fast amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-Hydroxymethylfurfural, include a low melting point, high solubility in both water and organic solvents, and a buttery, caramel odor . Its chemical formula is C6H6O3 and it has a molar mass of 126.111 g·mol −1 .Scientific Research Applications

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, closely related to the core structure of N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens such as T. b. rhodesiense and P. falciparum. These compounds exhibit promising antiprotozoal properties, highlighting their potential for further development into therapeutic agents (Ismail et al., 2004).

Antihypertensive Research

In the development of nonpeptide angiotensin II receptor antagonists, a series of N-(biphenylylmethyl)imidazoles, which include structurally similar entities to the compound , showed potent antihypertensive effects upon oral administration. This research underscores the potential of such compounds in treating hypertension and related cardiovascular diseases (Carini et al., 1991).

Corrosion Inhibition

A study on amino acid compounds, specifically derivatives of benzimidazole and furan, demonstrated their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions. This illustrates an industrial application of such compounds in protecting metal surfaces from corrosion, potentially extending their lifespan and reducing maintenance costs (Yadav et al., 2015).

Antitumor Agents

The synthesis of imidazotetrazines, which share a similar heterocyclic framework with the compound of interest, has been explored for their antitumor properties. These studies highlight the potential of such compounds in oncology, particularly in the development of new chemotherapeutic agents with novel mechanisms of action (Stevens et al., 1984).

Future Directions

The future directions for research on “N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of effective synthetic schemes for new N-substituted furfurylamines is very timely . Additionally, the conversion of HMF to BMIF and other similar reactions could be further optimized .

Mechanism of Action

Target of Action

It is known that n-substituted 5-(hydroxymethyl)-2-furfurylamines, a class of compounds to which this molecule belongs, have recognized pharmaceutical activity . The specific targets would depend on the exact biological or pharmacological context in which the compound is used.

Mode of Action

It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions with its targets and the resulting changes would be dependent on the exact biological context and the specific targets involved.

Biochemical Pathways

Furan-containing compounds are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties . The downstream effects would depend on the specific pathways and biological context involved.

Result of Action

It is known that furan-containing compounds can have diverse effects at the molecular and cellular level due to their wide range of biological and pharmacological properties .

Properties

IUPAC Name |

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-7-11-3-2-10(20-11)6-15-14(19)9-1-4-12-13(5-9)17-8-16-12/h2-3,8-9,18H,1,4-7H2,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPGPUMFCHOBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3=CC=C(O3)CO)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)

![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)